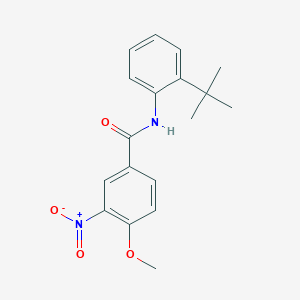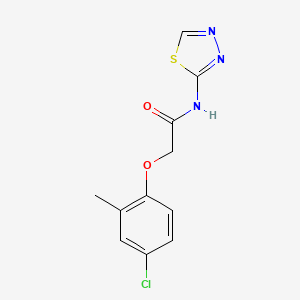
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide, also known as FMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMH is a yellow crystalline powder that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have antimicrobial and anticancer properties, and it has been studied as a potential drug candidate for the treatment of various diseases. In agriculture, this compound has been studied for its potential use as a pesticide, and it has been shown to have insecticidal and fungicidal properties. In material science, this compound has been studied for its potential use as a dye and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in cells. Specifically, this compound has been shown to inhibit the activity of the enzyme β-glucosidase, which is involved in the breakdown of cellulose in plants. In cancer cells, this compound has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins in the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicine, this compound has been shown to have cytotoxic effects on cancer cells, and it has been shown to inhibit the growth of various bacteria and fungi. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, and it has been shown to inhibit the growth of certain plant pathogens. In material science, this compound has been shown to have dyeing and corrosion inhibition properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for various research fields. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide, including further studies on its mechanism of action and its potential applications in medicine, agriculture, and material science. In medicine, this compound could be studied further as a potential drug candidate for the treatment of various diseases, including cancer. In agriculture, this compound could be studied further as a potential pesticide for the control of plant pathogens and insect pests. In material science, this compound could be studied further for its potential use as a dye and as a corrosion inhibitor in various applications. Additionally, further studies on the toxicity and safety of this compound in various applications could be conducted to ensure its safe use in the future.
Métodos De Síntesis
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization techniques. Other methods of synthesis include the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of sodium acetate, and the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of p-toluenesulfonic acid.
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-5-9(7-16-8)11(14)13-12-6-10-3-2-4-15-10/h2-7H,1H3,(H,13,14)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAODNSSOFVUMDK-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)





![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)


